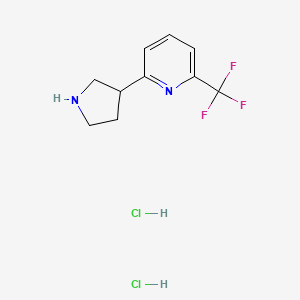

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride

説明

特性

IUPAC Name |

2-pyrrolidin-3-yl-6-(trifluoromethyl)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)9-3-1-2-8(15-9)7-4-5-14-6-7;;/h1-3,7,14H,4-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUMAVHVPIEZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC(=CC=C2)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

Attachment to Pyridine: The pyrrolidine ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This often involves the use of a halogenated pyridine derivative and a base to facilitate the substitution.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

化学反応の分析

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic substitution at the 2- and 6-positions due to electron withdrawal by the trifluoromethyl group. For example:

-

Chlorination : Reaction with POCl₃ at 80–100°C replaces the hydroxyl group with chlorine, forming 2-chloro-6-(trifluoromethyl)pyridine derivatives.

-

Amination : Treatment with ammonia or amines in polar aprotic solvents (e.g., DMF) yields substituted aminopyridines.

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, 80–100°C | 2-chloro derivative | 75–85 | |

| Amination | NH₃, DMF, 60°C | 2-amino derivative | 65–70 |

Transition Metal-Catalyzed Coupling Reactions

The trifluoromethyl group enhances the pyridine ring’s electrophilicity, enabling cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation with boronic acids.

-

Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos systems enable C–N bond formation with aryl halides.

| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 70–80 | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halide | 60–75 |

Hydrogenation and Reduction

The pyrrolidine ring participates in hydrogenation reactions:

-

Catalytic Hydrogenation : Using H₂ and Pd/C reduces unsaturated bonds in the pyrrolidine ring, forming saturated derivatives.

-

Reductive Amination : Reacts with aldehydes/ketones under H₂ to form secondary amines.

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C, 50°C | Saturated pyrrolidine | 85–90 | |

| Reductive Amination | NaBH₃CN, MeOH | Secondary amine | 70–75 |

Acid-Base Reactions

The dihydrochloride salt demonstrates reversible protonation:

-

Deprotonation : Treatment with NaOH or K₂CO₃ regenerates the free base.

-

Reprotonation : HCl gas restores the dihydrochloride form.

| Reaction Type | Conditions | Product | pKa | Source |

|---|---|---|---|---|

| Deprotonation | NaOH, H₂O | Free base | 8.2 | |

| Reprotonation | HCl (g), EtOH | Dihydrochloride | – |

Cyclocondensation Reactions

The compound serves as a building block in cyclocondensation reactions for synthesizing fused heterocycles:

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Cyclocondensation | Malononitrile, KOH | Pyrido[2,3-d]pyrimidine | 60–65 |

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., enzymes) involve non-covalent bonding:

-

Enzyme Inhibition : Binds to ATP-binding pockets in kinases via hydrogen bonding and π-stacking.

科学的研究の応用

Chemical Properties and Structure

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride is characterized by a pyridine ring substituted with a pyrrolidine moiety and a trifluoromethyl group. Its chemical formula is with a molecular weight of approximately 221.13 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, making it a candidate for various biological applications.

Drug Development

The compound is being explored for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, which could lead to the development of novel therapeutics. For instance, compounds with similar structures have shown efficacy as g-secretase inhibitors, which are critical in Alzheimer's disease treatment .

Antagonistic Properties

Research indicates that derivatives of pyridine compounds can act as antagonists for various receptors, including the human vanilloid receptor and adenosine A1 receptor . This highlights the potential of this compound in pain management and neuroprotection.

Building Block in Synthesis

This compound serves as an important building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .

Fluorination Reactions

The trifluoromethyl group is particularly valuable in medicinal chemistry for enhancing metabolic stability and bioactivity. Compounds like this compound are utilized in fluorination reactions to introduce fluorine atoms into organic molecules, which can significantly alter their pharmacokinetic properties .

Biological Studies

Due to its unique properties, this compound is employed in biological studies to understand the mechanisms of action at the molecular level. It can be used to probe receptor interactions or enzyme activities, providing insights into cellular processes and disease mechanisms .

Toxicology Research

The compound's structure allows researchers to investigate its potential toxicological effects, particularly concerning its interactions with DNA and other biomolecules . Such studies are crucial for assessing the safety profile of new drug candidates.

Case Studies and Findings

作用機序

The mechanism by which 2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

類似化合物との比較

Similar Compounds

- 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride

- 2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine

Uniqueness

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride is unique due to the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This positional difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications.

生物活性

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride, identified by its CAS number 1909309-79-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11Cl2F3N

- Molecular Weight : 289.12 g/mol

- Structure : The compound consists of a pyridine ring substituted with a pyrrolidine moiety and trifluoromethyl group, contributing to its unique biological activity profile.

Research indicates that compounds similar to 2-(pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Certain derivatives have been noted for their ability to inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. For instance, a related compound demonstrated significant inhibition of nSMase2, leading to reduced exosome release from the brain .

- Antibacterial Activity : The compound has shown potential antibacterial effects against various strains of bacteria. In vitro studies have indicated that pyrrolidine derivatives can exhibit potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Neuroprotective Effects

A study exploring the effects of a related compound (1 (PDDC)) on Alzheimer's disease models revealed that it significantly reduced amyloid plaque formation and improved cognitive function in mice. This suggests that similar compounds may have neuroprotective properties through the inhibition of nSMase activity .

Case Study 2: Antibacterial Efficacy

In another study, derivatives of pyrrolidine were tested against multi-drug resistant strains of bacteria. The results indicated that certain analogs exhibited strong antibacterial activity with low toxicity profiles, making them promising candidates for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine ring. A starting material like 2-chloro-6-(trifluoromethyl)pyridine can undergo fluorination (e.g., using KF in DMSO) followed by nucleophilic substitution to introduce the pyrrolidine moiety. The dihydrochloride salt is formed via treatment with HCl in aqueous conditions, as seen in analogous hydrochloride salt preparations .

- Key Considerations : Optimize reaction temperatures (e.g., 0–50°C for acid addition) and solvent systems (polar aprotic solvents like DMSO) to enhance yield and purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS) , and X-ray crystallography (if crystalline). For example, ¹⁹F NMR is critical to verify the trifluoromethyl group’s presence and electronic environment, while HRMS ensures molecular ion consistency with the expected formula .

Q. What solubility properties are critical for designing in vitro assays with this compound?

- Methodological Answer : The dihydrochloride salt form enhances water solubility, but pH-dependent solubility should be assessed. Use dynamic light scattering (DLS) or HPLC-UV to measure solubility in buffers (e.g., PBS at pH 7.4) and organic solvents (e.g., DMSO for stock solutions). Precipitate-free solutions are essential for cellular assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyrrolidine substitution step?

- Methodological Answer : Employ statistical design of experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify optimal conditions for nucleophilic substitution, minimizing side reactions (e.g., ring fluorination byproducts) .

- Case Study : A 52.7% yield was achieved for a related hydrochloride salt synthesis using controlled HCl addition and temperature ramping (0–50°C) .

Q. What computational tools are suitable for predicting reactivity and regioselectivity in trifluoromethylpyridine derivatives?

- Methodological Answer : Use density functional theory (DFT) to model transition states and electron density maps (e.g., for trifluoromethyl group orientation). Tools like ICReDD’s reaction path search methods integrate quantum chemical calculations with experimental feedback to predict regioselectivity in heterocyclic systems .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct meta-analysis of existing datasets with standardized controls (e.g., IC₅₀ values under identical assay conditions). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Discrepancies may arise from impurities; employ HPLC-MS to verify compound purity (>98%) and quantify trace byproducts .

Q. What strategies are effective for analyzing degradation products under physiological conditions?

- Methodological Answer : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS/MS to identify degradation pathways. For hydrolytic degradation, simulate gastric/intestinal fluids (pH 1.2–6.8) and monitor trifluoromethyl group stability via ¹⁹F NMR .

Q. How can reactor design principles improve scalability of the dihydrochloride salt formation step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。